N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-10(2)17(23)20-16-6-11(3)21-22(16)18-19-13(8-26-18)12-4-5-14-15(7-12)25-9-24-14/h4-8,10H,9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLAHMSRYJTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)C)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities. They have been used in the design of anticancer agents, with targets often including proteins involved in cell cycle regulation and apoptosis.
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds, it is likely that the compound affects pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
1,3-benzodioxole compounds are known to regulate cytochrome p450-dependent drug oxidation, which is important in the process of eliminating drugs from the body.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis in cancer cells, as has been observed with similar compounds. This can lead to a reduction in the proliferation of cancer cells and potentially to tumor shrinkage.
Biochemical Analysis
Biochemical Properties
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding. This compound also interacts with transcription factors, modulating gene expression by either promoting or inhibiting the transcription of specific genes. Additionally, it can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting sustained changes in gene expression and metabolic activity even after the compound has been removed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity. At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, and exceeding this dosage can lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. This compound can also affect the levels of various metabolites by inhibiting or activating metabolic enzymes, leading to changes in metabolic flux. Additionally, it may require cofactors such as NADPH for its metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it may accumulate in certain tissues due to its binding affinity for specific proteins. Its distribution within the body can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Thiazole Ring : Known for its role in various biological activities, particularly in anticancer and antimicrobial effects.
- Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties and modulation of biological pathways.
- Pyrazole Group : Contributes to the compound's pharmacological profile through interactions with specific molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is critical in cancer therapy.
- Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The thiazole and dioxole components enhance these effects through enzyme modulation and signaling pathway interference.
Antimicrobial Effects
Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment. Compounds with similar structures exhibit activity against various pathogens.
Summary of Biological Activities
Study on Anticancer Activity
A study investigated the anticancer effects of similar thiazole-containing compounds. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could be effective against various cancer types.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole derivatives. The results demonstrated that compounds structurally related to this compound exhibited activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Amide Substituents : The target compound’s isobutyramide group differs from cyclopropanecarboxamide derivatives (e.g., compounds 89, 93). Isobutyramide’s branched alkyl chain may enhance lipophilicity and membrane permeability compared to the strained cyclopropane ring .
The target’s simpler benzo[d][1,3]dioxol-5-yl group prioritizes metabolic stability .
Synthetic Yields : Yields for cyclopropanecarboxamide derivatives range from 16–25%, suggesting challenging syntheses due to steric hindrance or reactive intermediates. The target’s synthesis would likely require optimized coupling conditions for the isobutyramide group.
Pharmacological Implications
While biological data for the target compound are unavailable, insights can be inferred from analogues:
- CFTR Correction : Compounds with benzo[d][1,3]dioxol groups (e.g., ) demonstrate activity as CFTR correctors, critical for cystic fibrosis therapy. The target’s isobutyramide may improve efficacy by modulating protein interactions .
- Antimicrobial Activity : Thiazole-pyrazole hybrids (e.g., ) exhibit antimicrobial properties. The methylenedioxyphenyl group in the target could enhance biofilm penetration .
Q & A
Q. What are the key synthetic pathways for synthesizing N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Step 2 : Introduction of the pyrazole-isobutyramide moiety via nucleophilic substitution or cyclization. K₂CO₃ in DMF is often used as a base to facilitate carbothioamide formation .
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity . Solvent choice (e.g., acetonitrile vs. DMF) and temperature (60–80°C) significantly impact yield .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound and confirm structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole) and methyl groups (δ 1.2–1.5 ppm for isobutyramide). Thiazole protons appear as singlet signals .
- IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
- HRMS : Exact mass calculation (e.g., m/z 412.12 for C₁₉H₁₇N₃O₃S) validates molecular formula .
Q. What are the standard protocols for evaluating this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Forced degradation studies at 80°C reveal byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzo[d][1,3]dioxole-thiazole core in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the benzo[d][1,3]dioxole with other aryl groups (e.g., phenyl, naphthyl) and compare activity .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., COX-2, MAO-B) to correlate substituent effects with potency .
- Computational Modeling : Use docking simulations (AutoDock Vina) to map interactions between the thiazole core and target proteins .
Q. What experimental strategies resolve contradictions in biological activity data across different assays (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels in viability assays) .
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (using liver microsomes) to explain discrepancies between in vitro potency and in vivo efficacy .
Q. How can in silico methods (e.g., QSAR, molecular dynamics) predict metabolite formation and toxicity risks?
- Methodological Answer :
- QSAR Models : Train models on datasets of thiazole derivatives to predict CYP450-mediated metabolism .
- Molecular Dynamics : Simulate metabolite-enzyme interactions (e.g., with CYP3A4) to identify reactive intermediates .
Data Contradiction Analysis
Q. How should researchers address unexpected low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Troubleshooting :
- Side Reactions : Use LC-MS to detect intermediates like unreacted thiazole-carbohydrazide .
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd/C) for Suzuki-Miyaura coupling efficiency .
- Alternative Routes : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
Methodological Tables
Table 1 : Key Reaction Conditions for Thiazole-Pyrazole Coupling
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–70 | |
| 2 | Pd(OAc)₂, N₂, 60°C | 50–55 |
Table 2 : Common Bioassay Parameters for Activity Screening
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| COX-2 | Enzyme | 1.2 ± 0.3 | |
| MAO-B | Enzyme | 2.8 ± 0.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
